N-[3-(1-azepanyl)propyl]-1-[(4-methoxyphenyl)methyl]-5-oxo-3-pyrrolidinecarboxamide
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Overview
Description
N-[3-(1-azepanyl)propyl]-1-[(4-methoxyphenyl)methyl]-5-oxo-3-pyrrolidinecarboxamide is a pyrrolidinecarboxamide.
Scientific Research Applications
Chemical Synthesis and Reactivity
Research on compounds structurally related to N-[3-(1-azepanyl)propyl]-1-[(4-methoxyphenyl)methyl]-5-oxo-3-pyrrolidinecarboxamide has focused primarily on their chemical synthesis and reactivity. For instance, Deady and Devine (2006) explored novel annulated products from aminonaphthyridinones, showcasing the chemical versatility and potential for creating new heterocyclic systems with this compound Deady & Devine, 2006.
Structural and Conformational Studies
In 2002, Banerjee et al. studied the crystal structure and molecular conformation of a solvated derivative of this compound, synthesized as a potential antineoplastic agent. This research underscores the importance of structural analysis in understanding the potential applications of such compounds Banerjee et al., 2002.
Potential Pharmacological Activities
The compound's structural analogs have been investigated for various pharmacological activities. For instance, Schroeder et al. (2009) identified related compounds as potent and selective Met kinase inhibitors, emphasizing the potential for targeted cancer therapy Schroeder et al., 2009. Moreover, Thomas et al. (2016) synthesized and evaluated Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, exploring their potential as antidepressant and nootropic agents Thomas et al., 2016.
Properties
Molecular Formula |
C22H33N3O3 |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H33N3O3/c1-28-20-9-7-18(8-10-20)16-25-17-19(15-21(25)26)22(27)23-11-6-14-24-12-4-2-3-5-13-24/h7-10,19H,2-6,11-17H2,1H3,(H,23,27) |
InChI Key |
SUGUQDCKEXSSGJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NCCCN3CCCCCC3 |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NCCCN3CCCCCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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